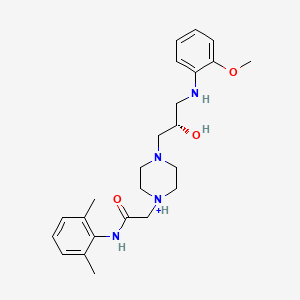
(S)-N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-((2-methoxyphenyl)amino)propyl)piperazin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-((2-methoxyphenyl)amino)propyl)piperazin-1-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate molecular structure, which includes multiple functional groups that contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-((2-methoxyphenyl)amino)propyl)piperazin-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.
Introduction of the Hydroxy and Methoxy Groups: The hydroxy and methoxy groups are introduced through selective functionalization reactions, such as hydroxylation and methylation, using specific reagents and catalysts.
Coupling with the Dimethylphenyl Group: The final step involves coupling the functionalized piperazine ring with the dimethylphenyl group through an amide bond formation reaction, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
(S)-N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-((2-methoxyphenyl)amino)propyl)piperazin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like NaBH4 or LiAlH4.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles like NaOH or KOH.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2
Reduction: NaBH4, LiAlH4
Substitution: NaOH, KOH
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of hydroxy derivatives
Substitution: Formation of substituted derivatives with different functional groups
科学的研究の応用
(S)-N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-((2-methoxyphenyl)amino)propyl)piperazin-1-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as acting as a drug candidate for treating specific diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (S)-N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-((2-methoxyphenyl)amino)propyl)piperazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
類似化合物との比較
Similar Compounds
- (S)-N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-((2-methoxyphenyl)amino)propyl)piperazin-1-yl)acetamide
- ®-N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-((2-methoxyphenyl)amino)propyl)piperazin-1-yl)acetamide
- N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-((2-methoxyphenyl)amino)propyl)piperazin-1-yl)acetamide
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its biological activity and chemical reactivity. The presence of multiple functional groups also allows for diverse chemical modifications and applications.
特性
分子式 |
C24H35N4O3+ |
|---|---|
分子量 |
427.6 g/mol |
IUPAC名 |
N-(2,6-dimethylphenyl)-2-[4-[(2S)-2-hydroxy-3-(2-methoxyanilino)propyl]piperazin-1-ium-1-yl]acetamide |
InChI |
InChI=1S/C24H34N4O3/c1-18-7-6-8-19(2)24(18)26-23(30)17-28-13-11-27(12-14-28)16-20(29)15-25-21-9-4-5-10-22(21)31-3/h4-10,20,25,29H,11-17H2,1-3H3,(H,26,30)/p+1/t20-/m0/s1 |
InChIキー |
YDDSXCLGKPPQBF-FQEVSTJZSA-O |
異性体SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C[NH+]2CCN(CC2)C[C@H](CNC3=CC=CC=C3OC)O |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C[NH+]2CCN(CC2)CC(CNC3=CC=CC=C3OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


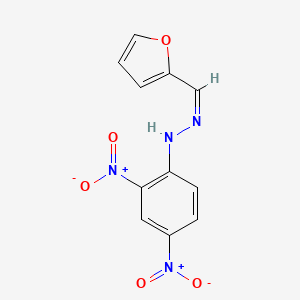
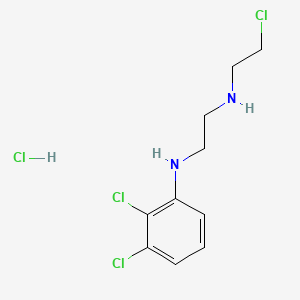
![Des-[2-(2-Amino-4-thiazolyl)acetyl] 2-(N-(4-Aminophenethyl)-N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate](/img/structure/B13843631.png)
![N-[(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]acetamide](/img/structure/B13843632.png)
![(1R,2S,10R,13R,14R,18S)-2,17,18-trimethyl-7-(oxan-2-yl)-17-(oxan-2-yloxy)-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene](/img/structure/B13843635.png)
![4'-(3,5-dichloropyridin-2-yl)oxy-2-oxospiro[1H-indole-3,1'-cyclohexane]-5-carboxylic acid](/img/structure/B13843638.png)
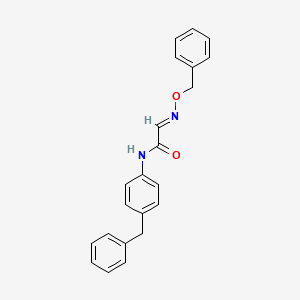
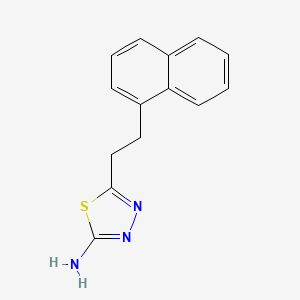
![7-(3-Methoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13843650.png)
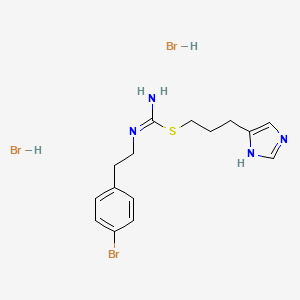
![(2S,3S,4S,5R,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-carboxybutyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13843654.png)
![methyl (1R,2R,5S,7R,8R,9S,11S,12S)-5,12-diacetyloxy-7-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate](/img/structure/B13843656.png)
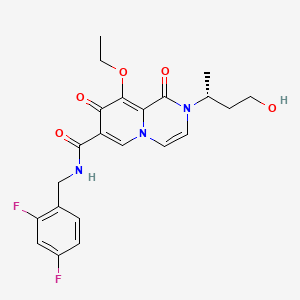
![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B13843686.png)
